molecular formula C17H21FN2O3 B2757866 N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide CAS No. 2305282-23-7

N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide

Cat. No. B2757866
CAS RN: 2305282-23-7
M. Wt: 320.364
InChI Key: PUUDCTUEFYTCFZ-UHFFFAOYSA-N
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Description

N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide is a synthetic compound that belongs to the family of enamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of targeted enzymes through reversible or irreversible binding to their active sites.
Biochemical and Physiological Effects:
N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the level of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function. Additionally, it has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It exhibits potent inhibitory activity against various enzymes and possesses a broad spectrum of pharmacological activities. However, its limitations include its potential toxicity and lack of selectivity towards specific enzymes.

Future Directions

N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide has several potential future directions. It can be further studied for its potential applications in drug discovery, medicinal chemistry, and chemical biology. Additionally, its structure can be modified to improve its pharmacological properties, such as selectivity and potency. Furthermore, its mechanism of action can be elucidated through further studies, which can provide insight into its potential therapeutic applications. Finally, its toxicity can be further investigated to ensure its safety for human use.

Synthesis Methods

The synthesis of N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide involves the reaction of 3-fluorobenzylamine with ethyl acetoacetate in the presence of a base, followed by the addition of morpholine and propargyl bromide. The resulting product is then purified using column chromatography to obtain a white solid with a high yield.

Scientific Research Applications

N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been reported to possess antitumor, antifungal, and antibacterial activities.

properties

IUPAC Name

N-[2-[(3-fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-2-16(21)19-12-14(10-13-4-3-5-15(18)11-13)17(22)20-6-8-23-9-7-20/h2-5,11,14H,1,6-10,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUDCTUEFYTCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(CC1=CC(=CC=C1)F)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide

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